molecular formula C25H30N4O9S2 B1682570 Sultamicillin CAS No. 76497-13-7

Sultamicillin

Cat. No. B1682570
CAS RN: 76497-13-7
M. Wt: 594.7 g/mol
InChI Key: OPYGFNJSCUDTBT-PMLPCWDUSA-N
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Description

Sultamicillin is a mutual prodrug of ampicillin and sulbactam . It is used in the treatment of infections caused by beta-lactamase-producing bacteria .


Synthesis Analysis

The production of sultamicillin involves high-performance liquid chromatography (HPLC) for in-process control . The process is carried out on a C18 column using phosphate buffer (pH 4.0), acetonitrile in the ratio 60:40 respectively as a mobile phase at a flow rate of 1mL/min .


Molecular Structure Analysis

Sultamicillin has a molecular formula of C25H30N4O9S2, an average mass of 594.657 Da, and a monoisotopic mass of 594.145447 Da .


Chemical Reactions Analysis

Sultamicillin is involved in various chemical reactions, including halogenation, high-pressure reactions, hydrogenation, and others .


Physical And Chemical Properties Analysis

Sultamicillin has a molecular formula of C25H30N4O9S2, an average mass of 594.657 Da, and a monoisotopic mass of 594.145447 Da .

Scientific Research Applications

Overcoming Antibiotic Resistance

Sultamicillin has been recognized for its role in combating antibiotic resistance. It is a prodrug that links ampicillin and sulbactam, enhancing ampicillin’s microbial activity significantly. This combination is particularly effective against resistant strains of bacteria like Staphylococcus aureus (methicillin-resistant) and Enterococcus faecium (vancomycin-resistant), which are common culprits in hospital-acquired infections .

Respiratory Tract Infections

In the treatment of respiratory tract infections, Sultamicillin has shown efficacy in both acute and chronic conditions. Its ability to act against a wide spectrum of bacteria makes it a valuable option for empirical therapy, especially in cases where the causative pathogen is not immediately known .

Urinary Tract Infections

Sultamicillin’s effectiveness extends to complicated urinary tract infections (UTIs). It has been found to be superior in efficacy to other antibiotics like cefadroxil in treating patients with complicated UTIs, providing a reliable option for clinicians dealing with such infections .

Skin and Soft Tissue Infections

The antibiotic is also used in the management of skin and soft tissue infections. Its broad-spectrum activity ensures coverage against common pathogens, including those resistant to other treatments. Sultamicillin has been compared favorably with other antibiotics like cloxacillin and flucloxacillin in this context .

Obstetric and Gynecological Infections

Sultamicillin finds application in obstetric and gynecological infections, offering an effective oral treatment option. Its pharmacokinetic properties allow for adequate tissue penetration, which is crucial in treating these types of infections .

Ear, Nose, and Throat Infections

For infections of the ear, nose, and throat, Sultamicillin provides a robust treatment option. Its efficacy has been demonstrated in conditions such as acute otitis media, where it has been shown to perform comparably to other first-line treatments .

Gonorrhea Treatment

Although not the first choice for gonorrhea due to the availability of more targeted therapies, Sultamicillin has been used in the treatment of this sexually transmitted infection. It offers an alternative, especially in cases where other treatments may not be suitable .

Empiric Therapy in Intra-Abdominal Infections

Sultamicillin is sometimes preferred as empiric therapy in intra-abdominal infections due to its enhanced activity from the combination of ampicillin and sulbactam. This makes it a valuable tool in the initial management of these infections before specific pathogens are identified .

Mechanism of Action

Target of Action

Sultamicillin is a mutual prodrug of ampicillin and sulbactam . The primary targets of sultamicillin are the penicillin-binding proteins (PBPs) in the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis. Sulbactam, a component of sultamicillin, is a β-lactamase inhibitor that targets β-lactamase-producing bacteria .

Mode of Action

Sultamicillin, upon absorption, releases ampicillin and sulbactam into the system . Ampicillin prevents bacterial cell wall synthesis by binding to one or more of the PBPs, resulting in the inhibition of the final transpeptidation step of peptidoglycan synthesis in the bacterial cell walls . This action disrupts the bacterial cell wall, leading to bacterial cell death. Sulbactam, on the other hand, inhibits β-lactamases, enzymes produced by certain bacteria that provide resistance to β-lactam antibiotics like ampicillin . This inhibition extends the antibacterial activity of ampicillin to β-lactamase-producing strains of bacteria .

Biochemical Pathways

The key biochemical pathway affected by sultamicillin is the synthesis of bacterial cell walls. By inhibiting the final transpeptidation step of peptidoglycan synthesis, sultamicillin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Sultamicillin has a bioavailability of 80%, indicating that it is well-absorbed from the gut . The excretion of sultamicillin is mainly via the kidneys .

Result of Action

The molecular effect of sultamicillin’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, this results in the effective treatment of infections caused by β-lactamase-producing bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like sultamicillin. Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can all impact the spread and development of antibiotic resistance . Understanding these factors is crucial for managing the use of antibiotics and mitigating the development of antibiotic resistance.

Safety and Hazards

Sultamicillin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Sultamicillin has been used in trials studying the prevention and treatment of Ventilator Associated Pneumonia and Chronic Obstructive Pulmonary Disease (COPD) . It is also used for the treatment of bacterial infections of the upper and lower respiratory tract, the kidneys and urinary tract, skin and soft tissues, among other organs .

properties

IUPAC Name

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYGFNJSCUDTBT-PMLPCWDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501010077
Record name Sultamicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sultamicillin

CAS RN

76497-13-7
Record name Sultamicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76497-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sultamicillin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sultamicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12127
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sultamicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULTAMICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DT0ML581
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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